Substitution Pattern Differentiation: N7-4-Methoxybenzyl vs. N7-Unsubstituted Core
CAS 849199-52-6 possesses an N7-4-methoxybenzyl group that is absent in the core scaffold 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one (CAS 849199-59-3). This substitution dramatically alters lipophilicity and the potential for hydrophobic pocket occupancy. In the BRD9 inhibitor series, the presence and nature of the N7 substituent was critical for activity; the unsubstituted core scaffold lacks reported BRD9 inhibitory activity . While direct comparative IC50 data for CAS 849199-52-6 itself are not publicly available, the SAR trend within the class establishes that N7 substitution is a prerequisite for meaningful BRD9 engagement [1].
| Evidence Dimension | Structural feature: N7 substituent presence |
|---|---|
| Target Compound Data | N7-4-methoxybenzyl group present |
| Comparator Or Baseline | CAS 849199-59-3: N7 unsubstituted (hydrogen) |
| Quantified Difference | Not quantifiable for target compound; class trend shows N7-H analogs are inactive against BRD9 |
| Conditions | Based on SAR from imidazo[1,5-a]pyrazin-8(7H)-one BRD9 inhibitor series (Zheng et al., 2019) |
Why This Matters
Procurement of the correct N7-substituted derivative ensures that the compound aligns with the active pharmacophore model required for BRD9 inhibitor development, whereas the core scaffold is a synthetic intermediate lacking biological relevance.
- [1] Zheng P, Zhang J, Ma H, et al. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorg Med Chem. 2019;27(7):1391-1404. PMID: 30824168. View Source
